Cas no 33755-46-3 (Dexamethasone valerate)

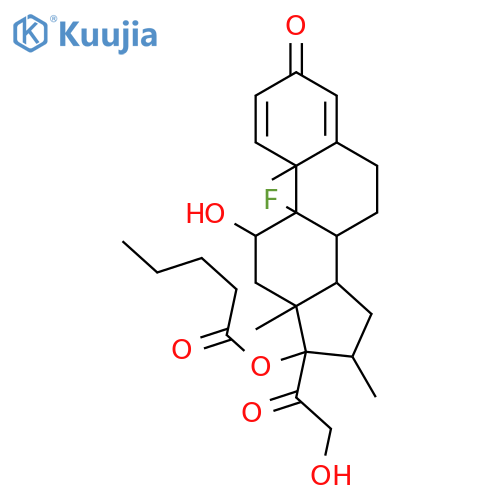

Dexamethasone valerate structure

商品名:Dexamethasone valerate

Dexamethasone valerate 化学的及び物理的性質

名前と識別子

-

- Dexamethasone valerate

- 9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate

- 9-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-valerate

- Betamethason-17-valerat

- Betamethason-17-valerianat

- Betamethazon-17-valerat

- Dexamethasone-17-valerate

- DV 17

- DXMvalerate

- Voalla

- Zalucs

- Betamethasone Valerate Impurity C

- EINECS 251-669-2

- CHEBI:135770

- Tox21_111565

- BETAMETHASONE VALERATE IMPURITY C [EP IMPURITY]

- [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,21-DIHYDROXY-16-METHYL-17-((1-OXOPENTYL)OXY)-, (11.BETA.,16.ALPHA.)-

- Dexamethasone 17-valerate

- Dexamethasone valerate [JAN]

- Q27285667

- CHEMBL1378167

- DV-17

- DTXCID602904

- UNII-OI7CP949NN

- Tox21_111565_1

- Dexamethasone Valarate

- AKOS032429285

- DTXSID3022904

- SCHEMBL124723

- NCGC00274064-01

- Dexamethasone valerate (JAN)

- NS00089615

- DEXAMETHASONE VALERATE [WHO-DD]

- NCGC00159316-02

- D01948

- Voalla ointment (TN)

- 33755-46-3

- Pregna-1,4-diene-3,20-dione, 9-fluoro-11-beta,17,21-trihydroxy-16-alpha-methyl-, 17-valerate

- OI7CP949NN

- CAS-33755-46-3

- DEXAMETHASONE-17 VALERATE

-

- インチ: 1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1

- InChIKey: SNHRLVCMMWUAJD-UHFFFAOYSA-N

- ほほえんだ: CCCCC(OC1(C(C)CC2C3CCC4=CC(C=CC4(C)C3(F)C(CC12C)O)=O)C(CO)=O)=O

計算された属性

- せいみつぶんしりょう: 476.25700

- どういたいしつりょう: 476.25741706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 957

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.1174 (estimate)

- ゆうかいてん: 150-154°C

- ふってん: 598.9±50.0 °C at 760 mmHg

- フラッシュポイント: 316.0±30.1 °C

- ようかいど: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

- PSA: 100.90000

- LogP: 3.63680

- じょうきあつ: 0.0±3.8 mmHg at 25°C

Dexamethasone valerate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Dexamethasone valerate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D298870-2.5mg |

Dexamethasone Valerate |

33755-46-3 | 2.5mg |

$ 167.00 | 2023-09-08 | ||

| TRC | D298870-100mg |

Dexamethasone Valerate |

33755-46-3 | 100mg |

$ 1595.00 | 2023-09-08 | ||

| TRC | D298870-25mg |

Dexamethasone Valerate |

33755-46-3 | 25mg |

$634.00 | 2023-05-18 | ||

| TRC | D298870-50mg |

Dexamethasone Valerate |

33755-46-3 | 50mg |

$1188.00 | 2023-05-18 | ||

| A2B Chem LLC | AF69093-100mg |

9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate |

33755-46-3 | 100mg |

$1556.00 | 2023-12-30 | ||

| TRC | D298870-10mg |

Dexamethasone Valerate |

33755-46-3 | 10mg |

$ 289.00 | 2023-09-08 | ||

| A2B Chem LLC | AF69093-2.5mg |

9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate |

33755-46-3 | 2.5mg |

$271.00 | 2023-12-30 | ||

| A2B Chem LLC | AF69093-10mg |

9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate |

33755-46-3 | 10mg |

$381.00 | 2023-12-30 |

Dexamethasone valerate 関連文献

-

Chuanlong Guo,Fenghua Cui,Mengshuang Li,Fengjie Li,Xianggen Wu RSC Adv. 2015 5 75636

33755-46-3 (Dexamethasone valerate) 関連製品

- 338-98-7(Isoflupredone acetate)

- 127-31-1(Fludrocortisone)

- 67-78-7(Triamcinolone 16,21-Diacetate)

- 514-36-3(Fludrocortisone acetate)

- 23674-86-4(Difluprednate)

- 2002-29-1(Flumethasone 21-pivalate)

- 3801-06-7(Fluorometholone acetate)

- 1177-87-3(Dexamethasone acetate)

- 2152-44-5(Betamethasone valerate)

- 987-24-6(betamethasone 21-acetate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:33755-46-3)9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:33755-46-3)Dexamethasone-17-valerate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ